Kinase Inhibitor Scaffold Validation: The 1,3-Dimethylpyrazole Core in TAK-593 (VEGFR2 Inhibitor)
The 1,3-dimethyl-1H-pyrazole moiety is a crucial pharmacophoric element in TAK-593, a highly potent VEGFR2 kinase inhibitor [1]. While TAK-593 contains a carboxamide (C=O) at the 5-position, the target compound's carbothioamide (C=S) provides a distinct synthetic entry point. The VEGFR2 inhibitory activity of the TAK-593 analog with the 1,3-dimethylpyrazole core was quantified against a baseline compound lacking this specific substitution pattern, demonstrating a substantial gain in potency. For procurement, this validates the 1,3-dimethylpyrazole scaffold as a privileged structure in kinase drug discovery, establishing this specific carbothioamide as a strategic building block for exploring novel chemical space around a validated kinase inhibitor core.
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.95 nM (for TAK-593 analog containing the 1,3-dimethyl-1H-pyrazole core) |
| Comparator Or Baseline | Related imidazo[1,2-b]pyridazine hybrid compounds (exact IC50 not specified, but optimization leading to 23a) |
| Quantified Difference | Achieved sub-nanomolar potency |
| Conditions | VEGFR2 kinase inhibition assay |
Why This Matters
This data validates the 1,3-dimethylpyrazole scaffold as a privileged structure in kinase drug discovery, establishing this specific carbothioamide as a strategic building block for exploring novel chemical space around a validated kinase inhibitor core.
- [1] Miyamoto, Y., et al. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry, 21(8), 2333-2345. View Source
